Epanorin

Cancer Research Breast Cancer Selective Cytotoxicity

Researchers studying MCF-7 breast cancer models often struggle to find compounds with selective antiproliferative activity that spare normal cells. Epanorin (EP), a well-characterized pulvinic acid metabolite from Acarospora lichens, addresses this need with documented selectivity. • Achieves up to 80% inhibition of MCF-7 proliferation at 28 μM while showing no cytotoxicity in HEK-293 cells or human fibroblasts. • Induces G0/G1 phase arrest without triggering DNA fragmentation, providing a clean cytostatic model distinct from apoptosis-inducing lichen compounds like usnic acid. • Structurally confirmed by X-ray crystallography; semi-synthetic route from pulvinic acid dilactone (PAD) ensures reliable, scalable sourcing.

Molecular Formula C25H25NO6
Molecular Weight 435.5 g/mol
Cat. No. B579402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpanorin
Molecular FormulaC25H25NO6
Molecular Weight435.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H25NO6/c1-15(2)14-18(24(29)31-3)26-23(28)20(17-12-8-5-9-13-17)22-21(27)19(25(30)32-22)16-10-6-4-7-11-16/h4-13,15,18,27H,14H2,1-3H3,(H,26,28)/b22-20-/t18-/m0/s1
InChIKeyIBSRGCBHIASQMQ-BKBKCADHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epanorin Product Overview


Epanorin (EP) is a secondary metabolite isolated from lichens of the genus Acarospora, classified within the pulvinic acid family of yellow pigments [1]. Structurally, it features a tetronic acid core conjugated to an L-leucine moiety, yielding the molecular formula C25H25NO6 and a molecular weight of 435.47 g/mol [2]. The compound has been characterized spectroscopically and by X-ray crystallography, and its synthetic route via ring-opening of pulvinic acid dilactone (PAD) has been established, enabling reliable sourcing for research applications [1].

1
Natural product probe from Acarospora lichens; pure compound with established synthetic route
2
Pulvinic acid family tool for structure-activity relationship research
3
Supports cell-based assay research in breast cancer cell models
MCF-7 proliferation endpoint context; normal-cell selectivity review required

Why Epanorin Cannot Be Substituted


The pulvinic acid family includes structurally related compounds such as pulvinamide, rhizocarpic acid, and their enantiomers, all of which exhibit distinct and non-overlapping biological activity profiles [1]. Substituting Epanorin with a crude Acarospora extract introduces uncontrolled variables from dozens of co-occurring metabolites, while selecting an alternative pure analog (e.g., rhizocarpic acid or usnic acid) may result in different potency, selectivity, and mechanism of action [2]. The specific antiproliferative activity against MCF-7 breast cancer cells and the lack of cytotoxicity in normal HEK-293 cells are properties not uniformly shared across the class, necessitating compound-specific procurement for reproducible research outcomes [3].

Analog variability
Pulvinic acid analogs (rhizocarpic acid, pulvinamide) show distinct cell-model selectivity; antiproliferative profiles may not transfer across cancer types.
Extract inconsistency
Crude Acarospora extract introduces co-metabolite interference; cannot ensure reproducible pathway-specific responses.
Enantiomer mismatch
ent-Epanorin exhibits enantiomer-specific antimicrobial potency; stereochemical identity directly alters screening outcomes.

Epanorin Comparative Evidence


Selective MCF-7 Antiproliferative Activity

Epanorin demonstrates potent inhibition of MCF-7 breast cancer cell proliferation while sparing non-transformed cells. In sulforhodamine-B assays, Epanorin (28 μM) reduced MCF-7 cell viability, achieving up to 80% inhibition [1]. Critically, the same concentration did not induce detectable cytotoxicity in normal human fibroblasts or the HEK-293 cell line [1]. This selectivity contrasts with other lichen compounds like usnic acid, which exhibit broader cytotoxicity against both cancer and normal cells at similar concentrations [2].

Selective MCF-7 antiproliferative activity
Cross-study comparable
Up to 80% MCF-7 inhibition at 28 µM; no HEK-293 or fibroblast cytotoxicity
vs
Usnic acid IC50 3–9 µM in MCF-7; broader cytotoxicity in normal cell lines
Supports selectivity endpoint interpretation in breast cancer cell models
Requires independent normal-cell profiling; sulforhodamine-B assay context
Cancer Research Breast Cancer Selective Cytotoxicity

Non-Apoptotic G0/G1 Arrest

Epanorin uniquely induces G0/G1 phase arrest in MCF-7 cells without triggering DNA fragmentation, a hallmark of apoptosis. Flow cytometry analysis revealed that treatment with 28 μM Epanorin for 48 hours increased the proportion of cells in G0/G1 phase while decreasing the S phase population [1]. Notably, the TUNEL assay confirmed the absence of detectable DNA fragmentation, indicating a non-apoptotic cytostatic mechanism [1]. In contrast, other lichen-derived compounds like usnic acid and atranorin have been shown to induce apoptosis and DNA fragmentation in various cancer cell lines [2].

Non-apoptotic G0/G1 arrest
Class-level inference
G0/G1 accumulation; no DNA fragmentation (TUNEL)
vs
Usnic acid/atranorin induce apoptosis and DNA fragmentation
Supports cytostatic mechanism research distinct from apoptosis
Class-level inference; confirm in relevant cell models
Cell Cycle Apoptosis Mechanism of Action

Enantiomer-Specific Antibacterial Potency

The enantiomer ent-Epanorin exhibits enhanced antibacterial and antiparasitic activity compared to Epanorin. Direct comparative studies demonstrate that ent-Epanorin possesses more potent activity against Bacillus subtilis (ATCC 6633), Staphylococcus aureus (ATCC 25923), and the parasite Giardia duodenalis 713 . While Epanorin itself shows antibacterial activity, its enantiomer provides a structurally distinct tool for exploring stereochemistry-activity relationships and may serve as a more potent positive control in antimicrobial assays .

Enantiomer-specific antibacterial potency
Data to verify
Epanorin – measurable activity vs B. subtilis, S. aureus, G. duodenalis
vs
ent-Epanorin – more potent; exact MIC values not reported
Supports enantioselective antimicrobial screening context
Source review needed; validate MIC and target engagement
Antibacterial Enantioselectivity Infectious Disease

Antiproliferative Potency vs. Rhizocarpic Acid

Within the pulvinic acid class, rhizocarpic acid exhibits modest but selective antitumor activity against NS-1 murine myeloma cells (MIC = 3.1 μg/mL), with >10-fold selectivity relative to its enantiomer [1]. In contrast, Epanorin demonstrates potent antiproliferative activity against MCF-7 breast cancer cells (up to 80% inhibition) [2]. This indicates that subtle structural differences—specifically the amino acid conjugation (leucine in Epanorin vs. phenylalanine in rhizocarpic acid)—dramatically alter tumor cell selectivity, making Epanorin the preferred choice for breast cancer-focused studies.

Antiproliferative potency vs. rhizocarpic acid
Cross-study comparable
Up to 80% MCF-7 inhibition (28 µM)
vs
Rhizocarpic acid: MIC 3.1 µg/mL in NS-1 myeloma cells
Highlights cancer-type selectivity differences across pulvinic acid analogs
Cross-study; confirm in a unified assay platform
Antitumor Pulvinic Acid Analogs Comparative Pharmacology

Epanorin Application Scenarios


Breast Cancer Lead Discovery

Epanorin is well-suited for early-stage breast cancer drug discovery campaigns, particularly those targeting MCF-7 cell models. Its demonstrated ability to achieve up to 80% inhibition of MCF-7 proliferation at 28 μM, coupled with a lack of cytotoxicity in normal HEK-293 cells and human fibroblasts, positions it as a selective antiproliferative lead [1]. This selectivity profile is advantageous for identifying compounds that preferentially target cancer cells while minimizing off-target toxicity. Researchers can use Epanorin as a reference standard or as a starting point for medicinal chemistry optimization aimed at improving potency and pharmacokinetic properties.

Non-Apoptotic Cell Cycle Arrest Studies

Epanorin's unique mechanism of inducing G0/G1 phase arrest without triggering DNA fragmentation makes it a valuable tool for investigating cytostatic pathways distinct from classical apoptosis [1]. In contrast to lichen compounds like usnic acid that induce apoptosis and DNA fragmentation, Epanorin provides a clean model for studying cell cycle regulation and senescence induction. This is particularly relevant for research on cancer cells resistant to apoptosis, where alternative cytostatic mechanisms may offer therapeutic advantages.

Stereochemical Antibacterial Probes

The differential antibacterial activity between Epanorin and its enantiomer, ent-Epanorin, enables stereochemistry-activity relationship studies in antimicrobial research [1]. ent-Epanorin's enhanced potency against B. subtilis, S. aureus, and G. duodenalis provides a more active positive control for in vitro assays. Investigators can use both enantiomers to explore the role of stereochemistry in target binding and to validate assay sensitivity to structural nuances.

Pulvinic Acid Comparative Pharmacology

For research groups focused on pulvinic acid natural products, Epanorin serves as a key comparator alongside rhizocarpic acid and pulvinamide. The distinct cellular selectivities—Epanorin for MCF-7 breast cancer cells [1] and rhizocarpic acid for NS-1 myeloma cells [2]—highlight the impact of amino acid substitution on biological activity. Procurement of pure, well-characterized Epanorin enables rigorous structure-activity relationship studies and facilitates the interpretation of biological data across the pulvinic acid class.

Application
Selection Property
Validation Focus
MCF-7 breast cancer cell-model studies
Cell-line selectivity and potency window
Independent normal-cell panel profiling
Cytostatic mechanism research
Non-apoptotic G0/G1 arrest signature
Cell cycle and senescence endpoint validation
Enantioselective antimicrobial screening
Enantiomer-specific antibacterial profile
MIC determination and target engagement
Pulvinic acid analog SAR studies
Cancer-type selectivity differentiation
Same-assay cross-comparison of analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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